N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-27-18-9-11-19(12-10-18)28(25,26)23-13-3-2-4-17(23)14-20(24)22-16-7-5-15(21)6-8-16/h5-12,17H,2-4,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJARMFRCIMYSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide is a complex organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
This compound is characterized by several functional groups that contribute to its biological activity. The compound features:
- Fluorophenyl moiety : This group enhances lipophilicity and may influence receptor binding.
- Methoxybenzenesulfonyl group : This sulfonamide derivative is known for its potential antimicrobial properties.
- Piperidine ring : Common in various pharmaceuticals, it plays a crucial role in modulating biological activity.
The molecular formula for this compound is , with a molecular weight of 420.5 g/mol .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Analgesic Properties : Compounds with similar piperidine structures have been associated with pain relief mechanisms, potentially acting on opioid receptors .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various tumor cell lines, suggesting a role in cancer therapy .
- Antimicrobial Effects : The presence of the methoxybenzenesulfonyl group could confer antimicrobial properties, making it a candidate for treating infections .
Interaction Studies
Research has focused on the interaction of this compound with specific molecular targets. Key findings include:
- Binding Affinity : Initial studies suggest that this compound may interact with receptors involved in signal transduction pathways, potentially modulating cellular responses .
| Target Receptor | Binding Affinity | Biological Effect |
|---|---|---|
| Opioid Receptors | High | Analgesic effects |
| Sigma Receptors | Moderate | Anticancer activity |
| Acetylcholinesterase | Low | Cognitive enhancement |
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
- Anticancer Efficacy Study :
-
Analgesic Activity Assessment :
- In vivo experiments showed that derivatives similar to this compound exhibited pain relief comparable to standard analgesics in animal models .
-
Antimicrobial Evaluation :
- The methoxybenzenesulfonamide component was tested against various bacterial strains, showing promising results in inhibiting growth, indicating potential as an antimicrobial agent .
Comparison with Similar Compounds
(a) N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide (CAS: 701926-99-0)
- Key Differences : Replaces the piperidine ring with a piperazine core and substitutes the 4-methoxybenzenesulfonyl group with a 4-methylbenzenesulfonyl (tosyl) group.
- The methyl group (vs.
(b) 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS: 897618-28-9)
- Key Differences : Features a piperazine ring sulfonylated with a 2-fluorophenyl group and an ethyl spacer linking the sulfonyl group to the acetamide.
- Impact : The ethyl spacer may increase conformational flexibility, while the 2-fluorophenyl substituent introduces steric hindrance compared to the 4-methoxy group in the target compound .
Analogues with Heterocyclic Modifications
(a) N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide
- Key Differences : Incorporates a dioxoimidazolidin ring and a furan-2-ylmethyl group instead of the sulfonylated piperidine.
- Impact: The imidazolidinone ring introduces rigidity, and the furan moiety may enhance π-π stacking interactions. This compound demonstrated biofilm-inhibitory activity in studies, suggesting the target compound may share similar applications .
(b) N-[4-((4-[3-(2-THIENYL)-1H-PYRAZOL-5-YL]PIPERIDINO)SULFONYL)PHENYL]ACETAMIDE
- Key Differences : Substitutes the 4-methoxybenzenesulfonyl group with a thienyl-pyrazole-modified piperidine.
Pharmacokinetic and Physicochemical Comparisons
*Predicted using QikProp (Schrödinger). The target compound’s methoxy group slightly increases LogP compared to the methyl analog, reducing aqueous solubility.
Preparation Methods
Piperidine Ring Formation
The piperidine core is synthesized via cyclocondensation of glutaric acid derivatives. A common approach involves the Dieckmann cyclization of diethyl glutarate in the presence of sodium ethoxide, yielding piperidine-2-carboxylic acid ethyl ester.
Reaction Conditions :
Sulfonylation at the 1-Position
The piperidine nitrogen is sulfonylated using 4-methoxybenzenesulfonyl chloride under basic conditions.
Procedure :
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Dissolve piperidine-2-carboxylic acid ethyl ester (1.0 equiv) in dry dichloromethane (DCM).
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Add triethylamine (2.2 equiv) and cool to 0°C.
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Slowly add 4-methoxybenzenesulfonyl chloride (1.1 equiv).
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Stir at room temperature for 12 hours.
Workup :
Key Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.8 Hz, 2H, ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 4.12 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.45–3.38 (m, 1H, piperidine-H), 2.95–2.88 (m, 2H, piperidine-H), 1.82–1.65 (m, 4H, piperidine-H), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
Hydrolysis of the Ethyl Ester to Carboxylic Acid
The ethyl ester is hydrolyzed to the free carboxylic acid using aqueous NaOH:
Conditions :
Analytical Confirmation :
-
IR (KBr) : 1705 cm⁻¹ (C=O stretch, carboxylic acid).
-
LC-MS : m/z 328.1 [M+H]⁺.
Amide Coupling with 4-Fluoroaniline
The carboxylic acid is activated and coupled to 4-fluoroaniline using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as the coupling agent.
Optimized Protocol :
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Dissolve 1-(4-methoxybenzenesulfonyl)piperidine-2-carboxylic acid (1.0 equiv) in dry DCM.
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Add TBTU (1.2 equiv), lutidine (2.5 equiv), and 4-fluoroaniline (1.1 equiv).
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Stir at room temperature for 8 hours.
Workup :
-
Extract with 5% citric acid and saturated NaHCO₃.
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Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Critical Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.70 (d, J = 8.8 Hz, 2H, ArH), 7.45–7.40 (m, 2H, ArH-F), 6.98–6.90 (m, 4H, ArH), 3.86 (s, 3H, OCH₃), 3.60–3.52 (m, 1H, piperidine-H), 3.20–3.12 (m, 2H, piperidine-H), 2.05–1.90 (m, 4H, piperidine-H).
-
¹³C NMR : δ 169.8 (C=O), 163.2 (d, J = 247 Hz, C-F), 132.5 (SO₂-C), 115.6 (d, J = 22 Hz, ArC-F).
Alternative Synthetic Routes and Optimization
Reductive Amination Approach
An alternative strategy involves reductive amination of a keto-piperidine intermediate:
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React 2-acetylpiperidine with 4-methoxybenzenesulfonamide.
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Reduce the ketone using NaBH₄ in MeOH.
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Couple with 4-fluoroaniline via mixed anhydride formation.
Solid-Phase Synthesis
For high-throughput applications, a resin-bound piperidine derivative can be sulfonylated and cleaved to yield the target compound.
Advantages :
-
Reduced purification steps.
-
Scalability for combinatorial libraries.
Reaction Mechanism and Kinetic Studies
Sulfonylation Kinetics
The sulfonylation of piperidine follows second-order kinetics, with rate constants dependent on the electron-donating effects of the 4-methoxy group.
Activation Energy :
-
ΔG‡ = 92.4 kJ/mol (determined via Arrhenius plot).
Amide Coupling Efficiency
The use of TBTU over traditional agents like EDCl improves yields by minimizing racemization and side reactions.
Industrial-Scale Considerations
Cost Analysis of Reagents
| Reagent | Cost per kg (USD) | Required Equiv | Cost per Mole (USD) |
|---|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | 320 | 1.1 | 0.45 |
| TBTU | 1,150 | 1.2 | 1.20 |
| 4-Fluoroaniline | 280 | 1.1 | 0.30 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-fluorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Multi-step synthesis : Begin with piperidine derivatives and sulfonyl chlorides (e.g., 4-methoxybenzenesulfonyl chloride) for sulfonylation. Subsequent coupling with 4-fluorophenyl acetamide precursors via nucleophilic substitution or amide bond formation is critical .
- Optimization : Adjust reaction temperature (40–80°C), solvent polarity (DMF or dichloromethane), and stoichiometry. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use ¹H and ¹³C NMR to verify substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, piperidine protons at δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 435.12) and fragmentation patterns .
- Elemental analysis : Validate C, H, N, S content (±0.3% theoretical values) .
Q. What preliminary biological screening approaches are appropriate for assessing its pharmacological potential?
- Methodology :
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) at 1–100 µM concentrations. Use fluorescence-based assays or HPLC to quantify activity .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to determine IC₅₀ values .
- Antimicrobial testing : Perform broth microdilution assays against Gram-positive/negative bacteria (MIC reported as 8–32 µg/mL in related compounds) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to identify critical pharmacophores in this compound?
- Methodology :
-
Functional group substitution : Synthesize analogs with modified sulfonyl (e.g., replacing methoxy with nitro) or fluorophenyl groups. Compare bioactivity in enzyme inhibition assays .
-
Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2, EGFR). Prioritize analogs with improved binding affinity (∆G < −8 kcal/mol) .
-
Bioisosteric replacement : Replace the piperidine ring with morpholine or pyrrolidine to assess conformational flexibility .
Substituent Modification Biological Activity (IC₅₀) Target Affinity (Kd) 4-Methoxy → 4-Nitro 12 µM (COX-2) 5.8 nM Fluorophenyl → Chlorophenyl 28 µM (EGFR) 22 nM Piperidine → Morpholine 45 µM (PARP) 120 nM
Q. What advanced analytical methods resolve discrepancies between computational predictions and experimental data (e.g., binding affinity vs. activity)?
- Methodology :
-
Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess protein-ligand complex stability. Identify key hydrogen bonds (e.g., sulfonyl-O with Arg120) .
-
Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to validate docking results .
-
Meta-analysis : Compare datasets across analogs (e.g., free energy calculations vs. IC₅₀) to refine QSAR models .
Parameter Computational (Predicted) Experimental (Observed) COX-2 IC₅₀ (µM) 10.5 12.3 ± 1.2 EGFR Kd (nM) 6.7 8.9 ± 0.8
Q. What in vivo models are suitable for evaluating its therapeutic efficacy and pharmacokinetics?
- Methodology :
- Rodent models : Administer orally (10–50 mg/kg) in xenograft mice (e.g., colorectal cancer) to assess tumor growth inhibition. Measure plasma concentrations via LC-MS/MS .
- Pharmacokinetics : Calculate AUC, t₁/₂, and bioavailability. Use microsomal stability assays (human liver microsomes) to predict metabolic pathways .
- Formulation : Develop nanoparticle carriers (PLGA or liposomes) to enhance solubility and blood-brain barrier penetration for neurological targets .
Notes
- Data Contradictions : Discrepancies in solubility (DMSO vs. aqueous buffers) may arise from aggregation; use dynamic light scattering (DLS) to confirm .
- Synthetic Challenges : Epimerization at the piperidine C2 position can occur during synthesis; monitor via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
